Massonianoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

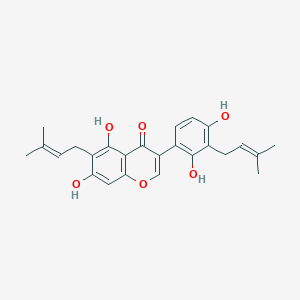

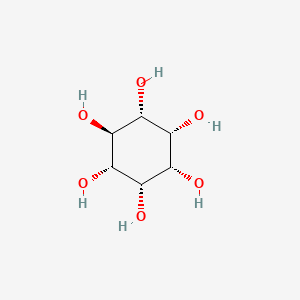

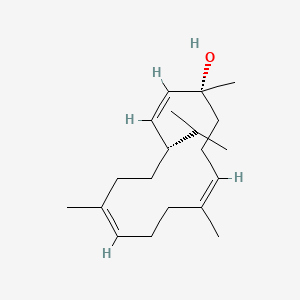

Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . This compound exhibits anti-leukemic activity .

Synthesis Analysis

The synthesis of this compound has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .Molecular Structure Analysis

The molecular structure of this compound was elucidated based on analyses of spectroscopic data .Chemical Reactions Analysis

This compound is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .Aplicaciones Científicas De Investigación

Actividad antioxidante

Massonianoside B es un compuesto que se encuentra en los pinos y posee actividad antioxidante {svg_1} {svg_2}. Esta propiedad lo hace útil para combatir el estrés oxidativo, que está relacionado con diversas enfermedades, como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.

Análisis cuantitativo en especies de Pinus

This compound se utiliza en el análisis cuantitativo de las especies de Pinus. Se empleó cromatografía líquida de alta resolución con un sistema de elución en gradiente junto con una columna INNO de fase inversa con un detector de matriz de diodos para determinar la presencia y el contenido de este compuesto en las especies de Pinus {svg_3} {svg_4}.

Indicador de actividad biológica en especies de Pinus

La presencia de this compound en diferentes partes de las especies de Pinus (agujas, ramas y corteza) proporciona evidencia de actividad biológica en estas especies {svg_5} {svg_6}. Esto se puede utilizar para establecer una base para futuras investigaciones sobre los usos medicinales y otros de estas especies.

Actividad antileucémica

This compound exhibe actividad antileucémica {svg_7}. Esto lo convierte en un posible candidato para el desarrollo de nuevos tratamientos para la leucemia.

Inhibición de DOT1L

This compound es un inhibidor potente, altamente selectivo, reversible y SAM-competitivo de DOT1L (disruptor del silenciamiento telomérico 1-like) {svg_8}. DOT1L es una enzima involucrada en la metilación de la histona H3, un proceso que es crucial para la regulación de la expresión génica. La inhibición de DOT1L tiene implicaciones en el tratamiento de ciertos tipos de cáncer, incluida la leucemia de línea mixta (MLL).

Disminución de los niveles celulares de metilación de H3K79

This compound disminuye los niveles celulares de metilación de H3K79 {svg_9}. La metilación de la histona H3 en la lisina 79 (H3K79) es una modificación postraduccional que juega un papel clave en la regulación de la expresión génica. Las alteraciones en los patrones de metilación de H3K79 se han asociado con el cáncer y otras enfermedades.

Mecanismo De Acción

Target of Action

Massonianoside B primarily targets DOT1L (disruptor of telomeric silencing 1-like) . DOT1L is an enzyme that plays a crucial role in the methylation of histone H3 at lysine 79 (H3K79), a process that is important for gene expression regulation .

Mode of Action

This compound acts as a cell-permeable, potent, highly selective, reversible, and SAM-competitive inhibitor of DOT1L . It decreases cellular levels of H3K79 methylation and inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the H3K79 methylation pathway . By inhibiting DOT1L, this compound decreases the methylation of H3K79, leading to changes in gene expression. Specifically, it inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .

Pharmacokinetics

It is known to bemetabolically stable in both human and mouse liver microsomes . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of DOT1L by this compound leads to a decrease in cellular levels of H3K79 methylation and the inhibition of MLL fusion target genes HOXA9 and MEIS1 . This results in anti-leukemic activity , making this compound a potential therapeutic agent for leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability in liver microsomes suggests that it may be more effective in environments where liver enzymes are present . .

Safety and Hazards

Direcciones Futuras

Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .

Análisis Bioquímico

Biochemical Properties

Massonianoside B interacts with the enzyme DOT1L (disruptor of telomeric silencing 1-like), a histone H3 lysine 79 (H3K79) methyltransferase . It displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) .

Cellular Effects

Treatment of MLL-rearranged leukemia cells with this compound results in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . Moreover, this compound selectively inhibits proliferation and causes apoptosis in MLL-rearranged leukemia cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the enzyme DOT1L . It is a SAM-competitive inhibitor that decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .

Temporal Effects in Laboratory Settings

It is known to be metabolically stable in both human and mouse liver microsomes .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHIEOZUONPPQY-ROQFLNLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Massonianoside B and where is it found?

A1: this compound (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []

Q2: What are the known biological activities of this compound?

A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []

Q3: How does this compound interact with DOT1L and what are the downstream effects?

A3: this compound acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []

Q4: What is the structural characterization of this compound?

A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []

Q5: How can I quantify this compound?

A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.